2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide typically involves the reaction of 4-hydroxy-3-nitrobenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetone.
Reduction: Formation of 2-chloro-N-(4-hydroxy-3-aminobenzyl)acetamide.
Substitution: Formation of 2-azido-N-(4-hydroxy-3-nitrobenzyl)acetamide.
Scientific Research Applications
2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
2-Chloro-N-(4-hydroxybenzyl)acetamide: Lacks the nitro group, which may reduce its reactivity.
2-Chloro-N-(4-nitrobenzyl)acetamide: Lacks the hydroxyl group, potentially affecting its binding properties.
2-Chloro-N-(4-hydroxy-3-methylbenzyl)acetamide: The methyl group may alter its steric and electronic properties.
Uniqueness: 2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Biological Activity
2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and anticancer activities, supported by data tables and relevant case studies.
- Chemical Formula : C9H9ClN2O3
- CAS Number : 300707-85-1
- Molecular Weight : 232.63 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has been shown to exhibit significant inhibitory effects, particularly against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Results :
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Klebsiella pneumoniae | 16 | High |
Pseudomonas aeruginosa | 128 | Low |
The presence of the chloro group is believed to enhance the compound's stability and interaction with bacterial enzymes, particularly penicillin-binding proteins, leading to cell lysis .
Cytotoxicity and Safety Profile
In vitro toxicity assessments indicate that this compound possesses a favorable safety profile. Cytotoxicity tests conducted on human cell lines demonstrated that the compound exhibits low toxicity, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies utilizing MTT assays have demonstrated that this compound can induce apoptosis in cancer cell lines.
Anticancer Activity Results :
Cancer Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MDA-MB-231 (Breast Cancer) | 15 | Moderate |
HeLa (Cervical Cancer) | 20 | Moderate |
A549 (Lung Cancer) | 25 | Low |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which is crucial for programmed cell death .
Case Studies
-
Study on Antibacterial Efficacy :
A study assessed the antibacterial activity of various acetamide derivatives, including this compound. The results indicated that this compound showed superior activity against Klebsiella pneumoniae, with a MIC of 16 µg/mL, suggesting its potential as a therapeutic agent against resistant infections . -
Cytotoxicity Assessment :
Another study investigated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that while it exhibited moderate cytotoxicity, it was significantly less toxic than standard chemotherapeutics, indicating its potential as a safer alternative in cancer treatment .
Properties
IUPAC Name |
2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDILZWODXNISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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